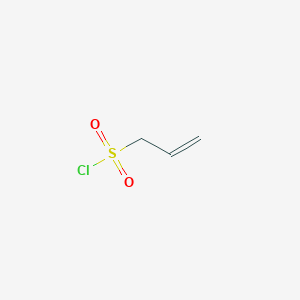

Prop-2-ene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

prop-2-ene-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO2S/c1-2-3-7(4,5)6/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAHFRWRQQDVWPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80336551 | |

| Record name | Prop-2-ene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14418-84-9 | |

| Record name | Prop-2-ene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prop-2-ene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Prop-2-ene-1-sulfonyl chloride from Sodium Allylsulfonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of prop-2-ene-1-sulfonyl chloride, a valuable reagent in organic synthesis and drug development, from sodium allylsulfonate. This document details two primary synthetic methodologies, utilizing phosphorus oxychloride and thionyl chloride as chlorinating agents. It includes detailed experimental protocols, a comparative analysis of the methods, and workflow visualizations to support laboratory application.

Introduction

This compound, also known as allylsulfonyl chloride, is a bifunctional molecule featuring a reactive sulfonyl chloride group and a versatile allyl moiety. This unique combination allows for a wide range of chemical transformations, making it a crucial building block in the synthesis of novel organic compounds, including pharmaceutical intermediates and active pharmaceutical ingredients. The conversion of readily available sodium allylsulfonate to the corresponding sulfonyl chloride is a key step in unlocking its synthetic potential. This guide explores the two most common and effective methods for this transformation.

Comparative Data of Synthetic Methods

The selection of a synthetic method often depends on factors such as desired yield, purity, reaction conditions, and safety considerations. Below is a summary of quantitative data for the two primary methods of synthesizing this compound from sodium allylsulfonate.

| Parameter | Method 1: Phosphorus Oxychloride | Method 2: Thionyl Chloride |

| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | Thionyl Chloride (SOCl₂) |

| Typical Molar Ratio (Agent:Sulfonate) | 3:1[1] | ~1.3:1 (Thionyl Chloride:Sulfonate) |

| Reaction Temperature | 120 °C (Reflux)[1] | 80-110 °C[2] |

| Reaction Time | 4 hours[1] | Not explicitly stated, dropwise addition followed by heating |

| Reported Yield | 74-87% (for analogous syntheses) | ~72% (calculated from patent data) |

| Reported Purity | High purity after distillation | 98.1% (by gas chromatography)[2] |

| Key Additives | None typically mentioned | Catalyst (e.g., Pyridine, Tetrabutylammonium chloride), Polymerization Inhibitor (e.g., 2,6-di-tert-butyl-4-cresol, Ferric chloride)[2] |

| Solvent | Excess POCl₃ can act as solvent | Inert solvent (e.g., Acetonitrile, Dichloroethane, Toluene)[2] |

Experimental Protocols

The following sections provide detailed, step-by-step procedures for the synthesis of this compound using both phosphorus oxychloride and thionyl chloride.

Method 1: Synthesis using Phosphorus Oxychloride

This method involves the direct reaction of sodium allylsulfonate with phosphorus oxychloride, which serves as both the chlorinating agent and the solvent.

Materials:

-

Sodium prop-2-ene-1-sulfonate

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Methylene chloride (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine sodium prop-2-ene-1-sulfonate and phosphorus oxychloride in a 1:3 molar ratio.[1]

-

Under a nitrogen atmosphere, heat the reaction mixture to reflux at 120 °C for 4 hours.[1]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully and slowly, pour the cooled reaction mixture onto crushed ice to quench the excess phosphorus oxychloride. This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Extract the aqueous mixture with methylene chloride.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent from the filtrate by rotary evaporation.

-

Purify the crude this compound by vacuum distillation to obtain the final product.

Method 2: Synthesis using Thionyl Chloride

This method, adapted from patent literature, utilizes thionyl chloride in the presence of a catalyst and a polymerization inhibitor in an inert solvent.[2]

Materials:

-

Sodium allylsulfonate (e.g., 400g, 2.77 mol)

-

Thionyl chloride (e.g., 425g, 3.57 mol)

-

Inert solvent (e.g., a mixture of dichloroethane and acetonitrile)[2]

-

Catalyst (e.g., a mixture of pyridine and tetrabutylammonium chloride)[2]

-

Polymerization inhibitor (e.g., a mixture of 2,6-di-tert-butyl-4-cresol and ferric chloride)[2]

-

Nitrogen gas

Procedure:

-

To a three-necked flask equipped with a stirrer, constant-pressure dropping funnel, and a condenser under a nitrogen atmosphere, add sodium allylsulfonate, the inert solvent, the catalyst, and the polymerization inhibitor.[2]

-

Stir the mixture and heat to 80-85 °C.[2]

-

Slowly add thionyl chloride dropwise to the heated mixture.[2]

-

After the addition is complete, maintain the reaction at temperature to ensure completion.

-

Cool the reaction mixture to room temperature and filter to remove the solid byproducts.

-

To the filtrate, add an additional portion of the polymerization inhibitor.[2]

-

Purify the product by reduced pressure distillation, collecting the fraction at 70-80 °C to yield this compound.[2]

Workflow and Process Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound using phosphorus oxychloride.

Caption: Experimental workflow for the synthesis of this compound using thionyl chloride.

Safety Considerations

Both phosphorus oxychloride and thionyl chloride are corrosive and react violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The quenching of phosphorus oxychloride is highly exothermic and requires careful execution. This compound is also a lachrymator and should be handled with care.

Conclusion

The synthesis of this compound from sodium allylsulfonate can be effectively achieved using either phosphorus oxychloride or thionyl chloride. The choice of reagent will depend on the specific requirements of the researcher, including scale, available equipment, and desired purity. The phosphorus oxychloride method is a more direct approach, while the thionyl chloride method offers the potential for higher purity through the use of catalysts and polymerization inhibitors. The detailed protocols and workflows provided in this guide are intended to facilitate the successful and safe synthesis of this important chemical intermediate in a research and development setting.

References

Allyl sulfonyl chloride chemical properties and reactivity

An In-depth Technical Guide to Allyl Sulfonyl Chloride: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Allyl sulfonyl chloride (ASC) is a bifunctional organic compound featuring both a reactive sulfonyl chloride group and an allyl double bond.[1] This dual functionality makes it a versatile intermediate and building block in organic synthesis, particularly for the preparation of specialized sulfonamides, sulfonate esters, and other derivatives.[1][2] Its utility in the development of pharmaceuticals and agrochemicals stems from its ability to introduce the allyl sulfonyl moiety, which can be further functionalized.[3]

Chemical and Physical Properties

Allyl sulfonyl chloride is typically a colorless to pale yellow liquid with a pungent odor.[2] It is important to handle this compound with care as it is corrosive and reactive, especially towards nucleophiles.[2]

Table 1: Physical and Chemical Properties of Allyl Sulfonyl Chloride

| Property | Value | Reference |

| CAS Number | 14418-84-9 | [2] |

| Molecular Formula | C₃H₅ClO₂S | [2] |

| Molecular Weight | 140.59 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Boiling Point | 78-79 °C at 15 mmHg | [3] |

| Density | 1.267 g/mL at 25 °C | [3] |

| Refractive Index | 1.453 | [3] |

| SMILES | C=CCS(=O)(=O)Cl | [2] |

| InChI | InChI=1/C3H5ClO2S/c1-2-3-7(4,5)6/h2H,1,3H2 | [2] |

Synthesis of Allyl Sulfonyl Chloride

The primary industrial synthesis of allyl sulfonyl chloride involves the reaction of sodium allylsulfonate with a chlorinating agent, such as thionyl chloride.[1] The reaction is typically performed in an inert solvent in the presence of a catalyst and a polymerization inhibitor to prevent reactions involving the allyl double bond.[1]

References

An In-depth Technical Guide to the Physical Properties of Prop-2-ene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prop-2-ene-1-sulfonyl chloride, also known as allylsulfonyl chloride, is a reactive organosulfur compound with the chemical formula C₃H₅ClO₂S.[1] It serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials.[2] Its bifunctional nature, possessing both a reactive sulfonyl chloride group and a readily functionalizable alkene moiety, allows for a diverse range of chemical transformations.[3] This guide provides a comprehensive overview of the key physical properties of this compound, with a focus on its boiling point and density, and includes detailed experimental protocols for their determination.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[2] It is soluble in various organic solvents but reacts with water and other nucleophiles.[4]

Quantitative Data Summary

The following table summarizes the reported physical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₅ClO₂S | [1][5] |

| Molecular Weight | 140.59 g/mol | [1][5] |

| Boiling Point | 74-76 °C at 15 Torr | [5] |

| 74–75 °C at 15 mmHg | [4] | |

| Density | Not explicitly found in search results | |

| CAS Number | 14418-84-9 | [1][5] |

Experimental Protocols

Detailed methodologies for the determination of boiling point and density are crucial for the accurate characterization of this compound. The following protocols are adapted from standard laboratory procedures for organic liquids.

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of liquid.[6]

Materials:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heating mantle or Bunsen burner

-

Mineral oil or other suitable heating bath fluid

-

This compound sample

Procedure:

-

Fill the Thiele tube with mineral oil to the level of the side arm.

-

Add a small amount (approximately 0.5 mL) of this compound to the small test tube.

-

Place the capillary tube, sealed end up, into the small test tube containing the sample.

-

Attach the small test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Immerse the thermometer and the attached test tube into the Thiele tube, ensuring the sample is below the oil level.

-

Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating of the oil bath.[6]

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue gentle heating until a steady and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[6]

-

Record the temperature. For high accuracy, repeat the determination two more times and calculate the average.

Density Determination (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used for the precise measurement of the density of a liquid.[7][8]

Materials:

-

Pycnometer (e.g., 10 mL or 25 mL) with a ground-glass stopper containing a capillary tube

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

This compound sample

-

Distilled water (for calibration)

-

Acetone or other volatile solvent for cleaning and drying

Procedure:

-

Calibration of the Pycnometer:

-

Thoroughly clean the pycnometer with a suitable solvent (e.g., acetone) and dry it completely.

-

Weigh the empty, dry pycnometer with its stopper on the analytical balance (m_empty).

-

Fill the pycnometer with distilled water of a known temperature and density.

-

Insert the stopper, allowing excess water to exit through the capillary. Ensure there are no air bubbles.

-

Place the filled pycnometer in a constant temperature water bath for at least 30 minutes to reach thermal equilibrium.

-

Remove the pycnometer from the bath, carefully dry the outside, and weigh it (m_water).

-

The volume of the pycnometer (V) can be calculated using the formula: V = (m_water - m_empty) / ρ_water, where ρ_water is the density of water at the specific temperature.

-

-

Measurement of Sample Density:

-

Empty the pycnometer, clean it thoroughly with a volatile solvent, and dry it completely.

-

Fill the dry pycnometer with this compound.

-

Insert the stopper, allowing the excess liquid to escape through the capillary.

-

Place the filled pycnometer in the constant temperature water bath for at least 30 minutes.

-

Remove the pycnometer, dry the exterior, and weigh it (m_sample).

-

The density of the this compound (ρ_sample) is calculated using the formula: ρ_sample = (m_sample - m_empty) / V.

-

Synthesis and Reaction Pathways

This compound is a key intermediate in the synthesis of various organic compounds, including sulfonamides and sulfonate esters, which have applications in drug development.[3]

Synthesis of this compound

A common laboratory synthesis involves the chlorination of sodium prop-2-ene-1-sulfonate.[3]

Caption: Synthesis workflow for this compound.

Key Reactions of this compound

The high reactivity of the sulfonyl chloride group allows for nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively.[3]

Caption: Key reaction pathways of this compound.

Applications in Drug Development

This compound is utilized as a pharmaceutical intermediate. For instance, it has demonstrated inhibitory activity against pancreatic lipase, suggesting its potential as a therapeutic agent for inflammatory conditions. The reactivity of the sulfonyl chloride group allows for its conjugation to various molecular scaffolds to explore and optimize biological activity.

Conclusion

This compound is a valuable reagent in organic and medicinal chemistry. A thorough understanding of its physical properties, particularly its boiling point and density, is essential for its proper handling, purification, and application in synthesis. The experimental protocols and reaction pathways detailed in this guide provide a foundational resource for researchers and professionals working with this versatile compound.

References

- 1. This compound | C3H5ClO2S | CID 534496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 14418-84-9: this compound [cymitquimica.com]

- 3. This compound | High-Purity Reagent [benchchem.com]

- 4. Prop‐2‐ene‐1‐sulfonyl Chloride | Semantic Scholar [semanticscholar.org]

- 5. matrixscientific.com [matrixscientific.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. calnesis.com [calnesis.com]

- 8. Density and density measurement | Anton Paar Wiki [wiki.anton-paar.com]

Prop-2-ene-1-sulfonyl chloride: A Technical Guide for Researchers

CAS Number: 14418-84-9 Molecular Formula: C₃H₅ClO₂S

This technical guide provides an in-depth overview of Prop-2-ene-1-sulfonyl chloride, also known as allylsulfonyl chloride. It is a key intermediate in organic synthesis, particularly for the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of its chemical properties, synthesis protocols, and the biological significance of its derivatives.

Chemical and Physical Properties

This compound is a reactive organosulfur compound. Its dual functionality, featuring both a highly electrophilic sulfonyl chloride group and a versatile alkene moiety, makes it a valuable building block in medicinal chemistry. Below is a summary of its key physical and chemical properties.

| Property | Value |

| CAS Number | 14418-84-9 |

| Molecular Formula | C₃H₅ClO₂S |

| Molecular Weight | 140.59 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 74-76 °C at 15 Torr |

| InChI Key | AAHFRWRQQDVWPX-UHFFFAOYSA-N |

| SMILES | C=CCS(=O)(=O)Cl |

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common and effective laboratory-scale synthesis involves the reaction of sodium allylsulfonate with a chlorinating agent such as phosphorus oxychloride or thionyl chloride.

Experimental Protocol: Synthesis via Phosphorus Oxychloride

This protocol outlines a common laboratory procedure for the synthesis of this compound from sodium allylsulfonate.

Materials:

-

Sodium allylsulfonate

-

Phosphorus oxychloride (POCl₃)

-

Ice-cold water

-

Methylene chloride (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a mixture of sodium allylsulfonate (1.0 equivalent) and phosphorus oxychloride (3.0 equivalents) is prepared.

-

The mixture is heated to reflux at 120 °C for 4 hours under an inert atmosphere (e.g., nitrogen).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The crude product is carefully and slowly added to ice-cold water to quench the excess phosphorus oxychloride.

-

The aqueous mixture is extracted three times with methylene chloride.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The final product can be purified by vacuum distillation.

Below is a diagram illustrating the general workflow for the synthesis of this compound.

Reactivity and Application in Synthesis

The primary application of this compound in drug discovery and development is as a precursor for the synthesis of allylsulfonamides. The electrophilic sulfur atom of the sulfonyl chloride readily reacts with primary and secondary amines to form stable sulfonamide linkages.

Experimental Protocol: General Synthesis of Allylsulfonamides

This protocol provides a general procedure for the synthesis of N-substituted allylsulfonamides from this compound and a primary or secondary amine.

Materials:

-

This compound

-

Primary or secondary amine

-

Triethylamine (or another suitable base)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

Procedure:

-

In a round-bottom flask, dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve this compound (1.1 equivalents) in anhydrous dichloromethane and add it to the dropping funnel.

-

Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30-60 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude allylsulfonamide can be purified by column chromatography on silica gel.

The general reaction for the formation of allylsulfonamides is depicted in the following diagram.

Biological Activity of Derivatives

While this compound itself is a reactive intermediate, its derivatives, particularly allylsulfonamides, have shown promising biological activities. Research into this class of compounds has indicated potential applications in anticancer and antifungal therapies.

| Derivative Class | Biological Activity | Quantitative Data | Source Compound |

| Allyl Sulfonamides | Antifungal against Botrytis cinerea | ~60% mycelial growth inhibition at 3 mmol L⁻¹ | Morita-Baylis-Hillman adducts and aromatic sulfonamides |

| Alkylsulfonyl Benzimidazoles | Anticancer (Breast Cancer, MCF-7 cells) | IC₅₀ = 4.7 µM (for compound 23) | 4-Chlorobenzenesulfonyl chloride |

Note: The data presented for alkylsulfonyl benzimidazoles is from a related class of sulfonamides and is included to illustrate the potential potency of sulfonamide-containing compounds in cancer research.

Conclusion

This compound is a versatile and highly reactive chemical intermediate with significant potential in the synthesis of biologically active molecules. Its ability to readily form allylsulfonamides makes it a valuable tool for medicinal chemists. The derivatives of this compound have demonstrated promising activities, warranting further investigation and development in the search for new therapeutic agents. Researchers working with this compound should adhere to strict safety protocols due to its reactivity and potential as an irritant.

An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Group in Allyl Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylsulfonyl chlorides are bifunctional molecules possessing both a highly reactive sulfonyl chloride group and a versatile allyl moiety. This unique combination makes them valuable building blocks in organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery and materials science. This technical guide provides a comprehensive overview of the reactivity of the sulfonyl chloride group within allyl compounds, covering nucleophilic substitution, radical reactions, and cycloadditions. The influence of the allyl group on the reactivity of the sulfonyl chloride is discussed, and detailed experimental protocols for key transformations are provided. Quantitative data is summarized for comparative analysis, and reaction pathways are visualized to facilitate a deeper understanding of the underlying mechanisms.

Core Reactivity of the Sulfonyl Chloride Group

The sulfonyl chloride functional group (-SO₂Cl) is a powerful electrophile due to the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom, which polarizes the sulfur-chlorine bond and makes the sulfur atom highly susceptible to nucleophilic attack. The chloride ion is an excellent leaving group, further enhancing the reactivity of this functional group.[1] The primary reaction pathways for sulfonyl chlorides involve nucleophilic substitution at the sulfur atom.[1]

Nucleophilic Substitution

The most common reaction of sulfonyl chlorides is nucleophilic substitution, where a nucleophile attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion. This reaction is fundamental to the synthesis of sulfonamides and sulfonate esters, which are prevalent in many pharmaceutical compounds.[2]

The general mechanism proceeds via a bimolecular nucleophilic substitution (SN2-type) pathway at the sulfur atom. The nucleophile attacks the sulfur, and the chloride ion departs in a concerted or near-concerted fashion.

1.1.1. Influence of the Allyl Group on Nucleophilic Substitution

The presence of the allyl group (-CH₂CH=CH₂) adjacent to the sulfonyl chloride can influence its reactivity through both electronic and steric effects. The double bond in the allyl group can participate in stabilizing the transition state of SN2 reactions.[3] This is because the p-orbitals of the double bond can overlap with the p-orbital at the reaction center in the trigonal bipyramidal transition state, delocalizing the electron density and lowering the energy of the transition state.[3] This electronic stabilization can lead to an enhanced reaction rate compared to simple alkylsulfonyl chlorides.

Radical Reactions

Allylsulfonyl chlorides are excellent precursors for sulfonyl radicals (RSO₂•). These radicals can be generated under various conditions, including photoredox catalysis, and can participate in a wide range of transformations.[5]

1.2.1. Radical Addition and Cyclization

Sulfonyl radicals generated from allylsulfonyl chloride can add to alkenes and alkynes, initiating cascade or tandem reactions to form complex cyclic structures.[5] These reactions are particularly useful for the synthesis of heterocyclic compounds like γ-lactams and piperidines.[4][6]

For instance, a visible-light-induced tandem cyclization of 1,6-enynes with arylsulfonyl chlorides can produce fluorene derivatives.[5] While this example uses an arylsulfonyl chloride, the principle can be extended to allylsulfonyl chlorides for the synthesis of different scaffolds.

Cycloaddition Reactions

The allyl group in allylsulfonyl chloride can participate in cycloaddition reactions. For example, the [3+2] annulation of α-siloxy allylic silanes with chlorosulfonyl isocyanate is a method for the stereoselective synthesis of highly substituted γ-lactams.

Quantitative Data on Reactivity

While specific kinetic data for allylsulfonyl chloride is scarce in the literature, we can draw comparisons from studies on related sulfonyl chlorides. The solvolysis of alkanesulfonyl and arenesulfonyl chlorides has been extensively studied, and the rates are known to be influenced by solvent polarity and nucleophilicity.[7][8]

| Sulfonyl Chloride | Reaction | Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) | Reference |

| Benzenesulfonyl chloride | Hydrolysis | Water | 25 | 1.46 x 10⁻³ (calculated from min⁻¹) | [9] |

| p-Nitrobenzenesulfonyl chloride | Hydrolysis | Water | 25 | Not specified | [9] |

| Methanesulfonyl chloride | Hydrolysis | Water | 20 | 1.568 (relative to alkyl chlorides) | [7] |

| Allylsulfonyl chloride | Hydrolysis | Water | 25 | Data not available |

Table 1: Comparative Solvolysis Rate Data. Note: Direct comparative data for allylsulfonyl chloride is not available in the cited literature. The presented data for other sulfonyl chlorides serves as a benchmark.

Experimental Protocols

Synthesis of Allylsulfonyl Chloride

A common method for the preparation of allylsulfonyl chloride involves the reaction of sodium allylsulfonate with thionyl chloride in the presence of a catalyst and a polymerization inhibitor.[9]

Methodology:

-

To a three-neck flask equipped with a stirrer, reflux condenser, and dropping funnel, add sodium allylsulfonate, a catalyst (e.g., dimethylformamide), a polymerization inhibitor (e.g., hydroquinone), and an inert solvent (e.g., acetonitrile).

-

Heat the mixture to 80-85 °C with stirring.

-

Add thionyl chloride dropwise over 2.5 hours, maintaining the reaction temperature.

-

After the addition is complete, continue to reflux for an additional 3.5 hours.

-

Cool the reaction mixture and filter to remove solid byproducts.

-

The filtrate containing allylsulfonyl chloride can be purified by distillation under reduced pressure.

Synthesis of Allylsulfonamides

The reaction of allylsulfonyl chloride with primary or secondary amines in the presence of a base is a standard method for the synthesis of allylsulfonamides.

Methodology:

-

Dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of allylsulfonyl chloride (1.1 eq) in the same solvent dropwise to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.[10]

Copper-Catalyzed Cross-Coupling with Grignard Reagents

Allylsulfonates, which can be prepared from allylsulfonyl chloride, can undergo copper-catalyzed cross-coupling with Grignard reagents.

Methodology:

-

To a solution of the allylsulfonate (1.0 eq) in an anhydrous ether solvent (e.g., THF) under an inert atmosphere, add the copper catalyst (e.g., CuI, 5 mol%) and a ligand (e.g., TMEDA, 10 mol%).

-

Cool the mixture to the desired temperature (e.g., 0 °C).

-

Add the Grignard reagent (1.2 eq) dropwise.

-

Allow the reaction to proceed for the specified time, monitoring by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the product by flash column chromatography.[11]

Visualization of Reaction Pathways

General Nucleophilic Substitution at Allylsulfonyl Chloride

Caption: General pathway for nucleophilic substitution on allylsulfonyl chloride.

Radical Cascade Cyclization for Heterocycle Synthesis

Caption: A plausible radical cascade for heterocycle synthesis from an enyne.[12]

Conclusion

Allylsulfonyl chlorides are versatile reagents with a rich and diverse reactivity profile. The interplay between the electrophilic sulfonyl chloride group and the nucleophilic/radical-accepting allyl moiety allows for a wide range of synthetic transformations. While direct quantitative comparisons of its reactivity with other sulfonyl chlorides are an area for further investigation, the available data and synthetic applications demonstrate its utility in constructing complex molecules, particularly nitrogen- and sulfur-containing heterocycles. The detailed protocols and mechanistic visualizations provided in this guide serve as a valuable resource for researchers in drug discovery and organic synthesis, enabling the effective utilization of this powerful synthetic tool.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Scheme 3, Synthesis of the piperidine modification analogs. - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. α-Haloarylsulfonamides: Multiple Cyclization Pathways to Skeletally Diverse Benzofused Sultams - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Copper-Catalyzed Cross-Coupling of Nonactivated Secondary Alkyl Halides and Tosylates with Secondary Alkyl Grignard Reagents [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Prop-2-ene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of prop-2-ene-1-sulfonyl chloride, a versatile reagent in organic synthesis. The document details its chemical identity, physical properties, synthesis protocols, and key chemical reactions, with a focus on applications relevant to pharmaceutical and chemical research.

Chemical Identity and Synonyms

The compound with the common name "this compound" is systematically named under IUPAC nomenclature. It is also known by several other names in the literature and commercial sources.

-

IUPAC Name: this compound[1]

-

Synonyms: Allylsulfonyl chloride, 2-Propen-1-sulfonylchlorid, Chlorure de 2-propène-1-sulfonyle, Cloruro de 2-propeno-1-sulfonilo[2][3]

-

CAS Number: 14418-84-9[1]

-

Molecular Formula: C₃H₅ClO₂S[1]

-

SMILES: C=CCS(=O)(=O)Cl[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 140.59 g/mol | [1][4] |

| Boiling Point | 74-76 °C at 15 Torr | [3][4] |

| 175.4 °C at 760 mmHg | [2] | |

| Density | 1.331 g/cm³ | [2] |

| Refractive Index | 1.468 | [2] |

| Flash Point | 59.9 °C | [2] |

| Vapor Pressure | 1.54 mmHg at 25 °C | [2] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Solubility | Soluble in various organic solvents and water (hydrolyzes) | [3] |

Synthesis Protocols

This compound is not widely commercially available and is often synthesized in the laboratory.[3] Several methods have been reported for its preparation.

This is a common and widely documented two-step laboratory method.

Step 1: Preparation of Sodium Allylsulfonate

The synthesis starts from the reaction of allylbromide with an aqueous solution of sodium sulfite.

-

Reactants: Allylbromide, Sodium Sulfite (aqueous solution)

-

Conditions: The mixture is heated at 50-60 °C.[3]

-

Product: Sodium prop-2-ene-1-sulfonate

Step 2: Chlorination of Sodium Allylsulfonate

Two main chlorinating agents are used for this conversion: phosphorus oxychloride and thionyl chloride.

-

Method A: Using Phosphorus Oxychloride (POCl₃)

-

Reagents: Sodium prop-2-ene-1-sulfonate (1.0 equiv), Phosphorus oxychloride (POCl₃) (3.0 equiv).[5]

-

Conditions: The mixture is refluxed at 120°C for 4 hours under a nitrogen atmosphere.[5]

-

Workup: After cooling, the excess POCl₃ is quenched by hydrolyzing the crude product in ice water. The sulfonyl chloride is then extracted with an organic solvent like methylene chloride or chloroform, dried over a drying agent (e.g., MgSO₄), and purified by distillation.[3][5]

-

-

Method B: Using Thionyl Chloride (SOCl₂)

-

This method is considered a milder alternative, suitable for substrates that may be sensitive to the high temperatures used with POCl₃.[5]

-

Reagents: Sodium prop-2-ene-1-sulfonate (1.0 equiv), Thionyl chloride (SOCl₂) (2.5 equiv).[5]

-

Conditions: SOCl₂ is added dropwise to the sulfonate solution at 0°C. The mixture is then stirred at 65°C for 1 hour.[5]

-

Workup: Excess SOCl₂ is removed by rotary evaporation, and the final product is purified by fractional distillation.[5]

-

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

This compound is a bifunctional molecule, containing both a highly reactive sulfonyl chloride group and an alkene moiety. This dual reactivity makes it a valuable intermediate in organic synthesis.[5]

-

Substitution Reactions: The electrophilic sulfonyl chloride group readily reacts with various nucleophiles. For instance, it reacts with amines to form sulfonamides and with alcohols to yield sulfonate esters. These reactions are fundamental in the synthesis of many biologically active molecules.[5]

-

Addition Reactions: The double bond of the allyl group can undergo typical alkene reactions, such as addition of halogens or hydrogen halides. This allows for further functionalization of the molecule.[5]

-

Cyclization Reactions: The compound can participate in cyclization reactions. For example, its reaction with enamines can lead to the formation of vinylthietane 1,1-dioxides and other cyclic sulfur-containing compounds.[5]

Caption: Key reaction pathways of this compound.

This compound serves as a key building block in the synthesis of various compounds.

-

Pharmaceutical Intermediate: It is used in the synthesis of pharmaceutical compounds. For example, it has been investigated for its potential in treating inflammatory diseases like arthritis due to its inhibitory activity against pancreatic lipase. The mechanism is suggested to involve binding to the receptor site of the enzyme, blocking its activity. It has also been shown to bind to cholesterol esters, potentially inhibiting cholesterol production.

-

Bioconjugation: Its role as a versatile electrophile makes it suitable for bioconjugation applications.[5]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a laboratory setting.

-

GHS Hazard Statements: According to aggregated GHS information, it causes severe skin burns and eye damage (H314) and may cause an allergic skin reaction (H317).[1]

-

Precautions: It is classified as an irritant.[4] Proper personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.

-

Storage: It is a stable liquid that can be stored for long periods.[3]

This guide provides essential technical information for professionals working with this compound. For further details, consulting the cited literature is recommended.

References

An In-depth Technical Guide to the Mechanism of Nucleophilic Substitution on Prop-2-ene-1-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prop-2-ene-1-sulfonyl chloride, also known as allylsulfonyl chloride, is a versatile bifunctional reagent of significant interest in organic synthesis and drug development. Its reactivity is characterized by the electrophilic sulfur center of the sulfonyl chloride group and the potential for transformations at the allylic double bond.[1] This technical guide provides a comprehensive examination of the mechanistic pathways governing nucleophilic substitution at the sulfonyl sulfur of this compound. The predominant concerted S_N2-like mechanism is discussed in detail, alongside considerations of a competitive S_N2' pathway involving allylic rearrangement. The potential for a stepwise addition-elimination mechanism is also evaluated. This guide synthesizes available data on related sulfonyl chlorides to infer the kinetic and thermodynamic parameters relevant to this compound. Detailed experimental protocols for conducting and analyzing these substitution reactions are provided, along with visual representations of the reaction mechanisms and experimental workflows to facilitate a deeper understanding for researchers in the field.

Introduction

This compound is a valuable building block in medicinal chemistry and organic synthesis, primarily utilized for the introduction of the allylsulfonyl moiety.[1] This functional group can be found in various biologically active molecules. The dual reactivity of the sulfonyl chloride and the allyl group allows for a range of chemical transformations, including substitution, addition, and cyclization reactions.[1] Understanding the mechanism of nucleophilic substitution at the sulfonyl sulfur is paramount for controlling reaction outcomes, optimizing yields, and designing novel synthetic routes.

Nucleophilic substitution at a sulfonyl sulfur center is a cornerstone of sulfonamide and sulfonate ester synthesis.[2] While several mechanistic pathways are theoretically possible, the specific mechanism for a given sulfonyl chloride is influenced by the nature of the substrate, the nucleophile, the leaving group, and the solvent.[2] For most sulfonyl chlorides, a bimolecular nucleophilic substitution (S_N2-like) is the generally accepted pathway.[3] However, the presence of the allyl group in this compound introduces the possibility of a competing S_N2' mechanism, which involves an allylic rearrangement.[4][5]

This guide will delve into the intricacies of these mechanistic possibilities, providing a robust framework for researchers working with this important reagent.

Mechanistic Pathways

The nucleophilic substitution on this compound can principally proceed through three distinct mechanisms: a concerted S_N2-like pathway, a concerted S_N2' pathway with allylic rearrangement, and a stepwise addition-elimination pathway.

Concerted S_N2-like Mechanism

The most commonly proposed mechanism for nucleophilic substitution on sulfonyl chlorides is a concerted, bimolecular process analogous to the S_N2 reaction at a carbon center.[3] In this pathway, the nucleophile attacks the electrophilic sulfur atom, and the chloride leaving group departs simultaneously through a single transition state.

// Reactants R [label="Nu:⁻"]; S [label=<

O || H₂C=CH-CH₂─S─Cl || O

];

// Transition State TS [label=<

δ⁻O || Nu∙∙∙S∙∙∙Clδ⁻ | CH₂-CH=CH₂ || O

, shape=box, style=dashed, color="#EA4335", fontcolor="#202124"];

// Products P [label=<

O || H₂C=CH-CH₂─S─Nu || O

]; L [label="Cl⁻"];

// Edges R -> TS [label="Attack at Sulfur"]; S -> TS; TS -> P [label="Bond formation & cleavage"]; TS -> L; }

Figure 1: Concerted S_N2-like mechanism.

Concerted S_N2' Mechanism (Allylic Rearrangement)

The presence of the allyl group allows for an alternative concerted pathway where the nucleophile attacks the γ-carbon of the allyl group, leading to a rearrangement of the double bond and expulsion of the sulfonyl chloride group. This is known as the S_N2' mechanism.[4][5]

// Reactants R [label="Nu:⁻"]; S [label=<

H₂C=CH-CH₂-SO₂Cl

];

// Transition State TS [label=<

δ⁻ Nu∙∙∙CH₂─CH=CH₂ | SO₂Clδ⁻

, shape=box, style=dashed, color="#EA4335", fontcolor="#202124"];

// Products P [label=<

Nu-CH₂-CH=CH₂

]; L [label="⁻SO₂Cl"];

// Edges R -> TS [label="Attack at γ-carbon"]; S -> TS; TS -> P [label="Rearrangement & cleavage"]; TS -> L; }

Figure 2: Concerted S_N2' mechanism with allylic rearrangement.

The regioselectivity between the S_N2 and S_N2' pathways is influenced by factors such as the steric hindrance at the α-carbon and the nature of the nucleophile and solvent.[5]

Stepwise Addition-Elimination Mechanism

A stepwise mechanism involving the formation of a pentacoordinate sulfurane intermediate is also a possibility. In this pathway, the nucleophile first adds to the sulfur atom to form a trigonal bipyramidal intermediate, which then eliminates the chloride ion in a second step. While this mechanism has been considered for nucleophilic substitution at sulfur, for sulfonyl chlorides, the concerted S_N2-like mechanism is generally favored due to the high energy of the putative sulfurane intermediate.[2][6]

Quantitative Data

Table 1: Second-Order Rate Constants for the Reaction of Substituted Benzenesulfonyl Chlorides with Aniline in Methanol

| Substituent (X in X-C₆H₄SO₂Cl) | k₂ (x 10⁻³ M⁻¹s⁻¹) |

| p-OCH₃ | 0.65 |

| p-CH₃ | 1.20 |

| H | 2.50 |

| p-Cl | 7.80 |

| m-NO₂ | 23.5 |

| p-NO₂ | 45.0 |

Data adapted from studies on arenesulfonyl chlorides.[2]

Table 2: Hypothetical Second-Order Rate Constants for the Reaction of this compound with Various Nucleophiles in Acetonitrile at 25°C

| Nucleophile | k₂ (M⁻¹s⁻¹) (Hypothetical) |

| Aniline | 0.05 |

| Piperidine | 1.2 |

| Methanol (solvolysis) | 1 x 10⁻⁴ |

| Sodium Azide | 0.8 |

This data is hypothetical and for illustrative purposes to demonstrate expected relative reactivities.

Experimental Protocols

Synthesis of N-Allyl-4-methylbenzenesulfonamide (Representative S_N2 Reaction)

Materials:

-

This compound

-

p-Toluidine

-

Triethylamine

-

Dichloromethane (anhydrous)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-toluidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 eq) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-20 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-allyl-4-methylbenzenesulfonamide.

Kinetic Analysis of the Reaction of this compound with a Nucleophile by UV-Vis Spectrophotometry

Principle: This protocol describes a method to determine the second-order rate constant for the reaction of this compound with a chromophoric nucleophile (e.g., a substituted aniline) by monitoring the change in absorbance over time.

Materials and Equipment:

-

This compound

-

Aniline (or other suitable nucleophile)

-

Acetonitrile (spectroscopic grade, anhydrous)

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

Quartz cuvettes

-

Syringes and needles

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of this compound and the nucleophile in anhydrous acetonitrile of known concentrations. The nucleophile concentration should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.

-

Determination of λ_max: Record the UV-Vis spectra of the reactants and the expected product to identify a wavelength (λ_max) where the product has significant absorbance and the reactants have minimal absorbance.

-

Kinetic Run: a. Equilibrate the spectrophotometer and the cuvette holder to the desired temperature (e.g., 25.0 ± 0.1 °C). b. Pipette the nucleophile solution into a quartz cuvette and place it in the temperature-controlled holder. c. Inject a small, precise volume of the this compound stock solution into the cuvette, ensuring rapid mixing. d. Immediately start recording the absorbance at the chosen λ_max as a function of time.

-

Data Analysis: a. The observed rate constant (k_obs) can be obtained by fitting the absorbance versus time data to a first-order exponential equation: A_t = A_∞ + (A_₀ - A_∞)e^(-k_obs*t), where A_t is the absorbance at time t, A_∞ is the absorbance at infinite time, and A_₀ is the initial absorbance. b. The second-order rate constant (k₂) is then calculated from the pseudo-first-order rate constant using the equation: k₂ = k_obs / [Nucleophile], where [Nucleophile] is the concentration of the excess nucleophile.

Figure 3: General experimental workflow for kinetic analysis.

Conclusion

The nucleophilic substitution on this compound is a fundamentally important reaction for the synthesis of a variety of valuable organic compounds. The primary mechanistic pathway is a concerted S_N2-like reaction at the sulfonyl sulfur. However, the presence of the allylic system introduces the potential for a competing S_N2' mechanism, the prevalence of which is dependent on steric and electronic factors. While a stepwise addition-elimination mechanism is less likely, it should not be entirely disregarded without specific experimental evidence.

For researchers and drug development professionals, a thorough understanding of these competing mechanisms is crucial for controlling product distribution and optimizing reaction conditions. The experimental protocols provided herein offer a starting point for the synthesis and kinetic analysis of reactions involving this compound. Further detailed kinetic and computational studies on this specific substrate are warranted to provide a more complete quantitative picture of its reactivity and to fully elucidate the factors governing the S_N2 versus S_N2' selectivity.

References

- 1. researchgate.net [researchgate.net]

- 2. The kinetics and mechanism of the reactions of aromatic sulphonyl chlorides with anilines in methanol; Brønsted and Hammett correlations - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sfu.ca [sfu.ca]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. Computational Chemistry | Computational chemistry Publications | Chemical Research Support [weizmann.ac.il]

Stability and Decomposition of Allyl Sulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl sulfonyl chloride (ASC) is a bifunctional reagent of significant interest in organic synthesis, particularly in the pharmaceutical and materials science sectors. Its utility is derived from the presence of two reactive centers: the electrophilic sulfonyl chloride group and the versatile allyl moiety. However, the inherent reactivity of these functional groups also contributes to the compound's instability, posing challenges for its storage, handling, and application in multi-step syntheses. This technical guide provides a comprehensive overview of the current knowledge regarding the stability and decomposition of allyl sulfonyl chloride. It consolidates available quantitative data, outlines potential decomposition pathways, and provides detailed experimental protocols for stability assessment, aiming to equip researchers with the necessary information for its effective use.

Introduction

Allyl sulfonyl chloride (CH₂=CHCH₂SO₂Cl) is a valuable synthetic intermediate, enabling the introduction of the allyl sulfonyl group into a wide range of molecules. The resulting allyl sulfonamides and sulfonate esters are found in various biologically active compounds and functional polymers.[1][2] Despite its synthetic utility, ASC is known to be reactive and can undergo degradation through several pathways, including hydrolysis, thermal decomposition, and polymerization. Understanding the kinetics and mechanisms of these degradation processes is crucial for optimizing reaction conditions, ensuring the purity of synthetic products, and establishing safe handling and storage protocols.

Chemical Stability and Known Instabilities

The stability of allyl sulfonyl chloride is influenced by its molecular structure, which contains both a highly reactive sulfonyl chloride and a polymerizable allyl group.

Hydrolytic Stability

Like most aliphatic sulfonyl chlorides, ASC is susceptible to hydrolysis, yielding allyl sulfonic acid and hydrochloric acid. The generally accepted mechanism for this transformation in neutral or acidic water is a direct bimolecular nucleophilic substitution (Sɴ2) pathway where a water molecule attacks the electrophilic sulfur atom.[3][4]

Thermal Stability and Polymerization

The presence of the allyl group introduces a unique instability pathway: polymerization. This is particularly evident at elevated temperatures. During its synthesis, which is often conducted at temperatures between 80-110°C, polymerization is a significant side reaction that can be mitigated by the addition of inhibitors.[5] This suggests that thermal stress can induce radical or cationic polymerization via the double bond, in addition to decomposition of the sulfonyl chloride group.

Quantitative Stability Data

Quantitative data on the stability of allyl sulfonyl chloride is scarce in publicly available literature. However, key data on its hydrolysis rate has been reported.

| Parameter | Condition | Value | Reference |

| Specific Rate of Hydrolysis (k) | 100% Water at 25.0 °C | 2.1 × 10⁻⁴ to 4.4 × 10⁻⁴ s⁻¹ |

Table 1: Quantitative Hydrolysis Data for Allyl Sulfonyl Chloride

Decomposition Pathways

Based on the known chemistry of alkanesulfonyl chlorides and compounds containing allyl groups, several decomposition pathways for allyl sulfonyl chloride can be proposed.

Hydrolysis (Sɴ2 Mechanism)

The primary route of degradation in the presence of water is hydrolysis via an Sɴ2 mechanism.

Potential Sulfene Intermediate Pathway

Alkanesulfonyl chlorides possessing α-hydrogens can undergo decomposition through an elimination-addition mechanism involving a highly reactive sulfene intermediate. While ASC has hydrogens on the α-carbon, this pathway may compete with direct hydrolysis.

Polymerization

The propensity of ASC to polymerize, especially under thermal stress, is a critical aspect of its instability. This pathway is likely initiated by radicals and competes with other decomposition routes.

Experimental Protocols for Stability Assessment

A comprehensive understanding of ASC's stability profile requires a forced degradation study. The following protocols are based on ICH guidelines and can be adapted to investigate the decomposition of allyl sulfonyl chloride.[6][7][8][9]

General Procedure for Forced Degradation

-

Preparation of Stock Solution: Prepare a stock solution of allyl sulfonyl chloride in a suitable aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Aliquot the stock solution into separate, inert containers for each stress condition.

-

Sampling: At specified time points, withdraw samples, neutralize if necessary, dilute to a suitable concentration, and analyze immediately.

-

Analysis: Use a validated stability-indicating method (e.g., HPLC-UV) to quantify the remaining allyl sulfonyl chloride and detect degradation products.

-

Peak Purity: Confirm the purity of the ASC peak using a photodiode array (PDA) detector or mass spectrometry to ensure no co-eluting degradants.

-

Mass Balance: Calculate the mass balance to account for all degradants formed. A good mass balance is typically between 95-105%.[7]

Specific Stress Conditions

| Stress Condition | Protocol |

| Acid Hydrolysis | Mix the stock solution with 0.1 M HCl. Maintain the mixture at a controlled temperature (e.g., 40-60°C). Sample at intervals (e.g., 0, 2, 4, 8, 24 hours). Neutralize samples with an equivalent amount of NaOH before analysis. |

| Base Hydrolysis | Mix the stock solution with 0.1 M NaOH. Maintain the mixture at a controlled, low temperature (e.g., 0-25°C) due to expected rapid degradation. Sample at short intervals (e.g., 0, 15, 30, 60, 120 minutes). Neutralize samples with an equivalent amount of HCl before analysis. |

| Oxidative Degradation | Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Store at room temperature, protected from light. Sample at intervals (e.g., 0, 2, 4, 8, 24 hours). |

| Thermal Degradation | Store samples of the stock solution and the neat substance at an elevated temperature (e.g., 60-80°C) in a calibrated oven. Sample at intervals (e.g., 1, 3, 7 days). |

| Photodegradation | Expose samples of the stock solution and the neat substance to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). Run a dark control in parallel. |

Table 2: Recommended Conditions for Forced Degradation Study

Workflow for Stability Study and Degradant Identification

Conclusion

Allyl sulfonyl chloride is a reactive chemical intermediate whose stability is governed by both the sulfonyl chloride group and the allyl moiety. While it is susceptible to hydrolysis via a standard Sɴ2 mechanism, its tendency to polymerize under thermal stress presents a distinct challenge. The provided quantitative data on its hydrolysis rate serves as a baseline for its reactivity in aqueous media. For researchers and drug development professionals, a thorough understanding and proactive assessment of its stability are paramount. The implementation of systematic forced degradation studies, as outlined in this guide, will enable the development of robust synthetic processes, the establishment of appropriate storage conditions, and the comprehensive characterization of potential impurities, ultimately ensuring the quality and safety of the final products. Further research is warranted to isolate and identify the specific degradation products formed under various stress conditions to fully elucidate the complex decomposition pathways of this versatile reagent.

References

- 1. scielo.br [scielo.br]

- 2. Synthesis of sulfonamides derived from cinnamyl alcohol | Poster Board #1094 - American Chemical Society [acs.digitellinc.com]

- 3. researchgate.net [researchgate.net]

- 4. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN113004175A - Preparation method of allyl sulfonyl chloride - Google Patents [patents.google.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. sgs.com [sgs.com]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. ajpsonline.com [ajpsonline.com]

Prop-2-ene-1-sulfonyl Chloride: A Technical Guide to its Electrophilicity and Reaction Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prop-2-ene-1-sulfonyl chloride, also known as allylsulfonyl chloride, is a highly reactive and versatile bifunctional reagent. Its chemical structure, featuring both a highly electrophilic sulfonyl chloride moiety and a readily functionalizable allyl group, makes it a valuable tool in organic synthesis, drug discovery, and chemical biology.[1][2] The sulfonyl chloride group readily undergoes nucleophilic substitution with a wide range of nucleophiles, including amines, alcohols, and thiols, to form stable sulfonamides, sulfonate esters, and thioesters, respectively.[1] Simultaneously, the allyl group can participate in a variety of chemical transformations, such as addition reactions and cycloadditions, offering orthogonal reactivity.[1] This guide provides an in-depth analysis of the electrophilicity and reaction mechanisms of this compound, supported by quantitative data and detailed experimental protocols.

Electrophilicity and Reactivity

The potent electrophilicity of this compound is central to its reactivity. The sulfur atom of the sulfonyl chloride group is in a high oxidation state and is bonded to two strongly electron-withdrawing oxygen atoms and a chlorine atom. This arrangement creates a significant partial positive charge on the sulfur atom, rendering it highly susceptible to nucleophilic attack. The chloride ion serves as an excellent leaving group, facilitating nucleophilic substitution reactions.[1]

The reactivity of sulfonyl chlorides is influenced by both electronic and steric factors. While specific kinetic data for this compound is not extensively available in the public domain, studies on related aromatic sulfonyl chlorides show that electron-withdrawing substituents on the aromatic ring increase the rate of hydrolysis, following the Hammett equation.[3][4] This suggests that the electron-donating nature of the allyl group in this compound might slightly decrease its reactivity compared to aromatic sulfonyl chlorides with electron-withdrawing groups. However, its aliphatic nature generally leads to faster reactions compared to sterically hindered sulfonyl chlorides.

Reaction Mechanisms

The primary reaction mechanism for this compound with nucleophiles is a nucleophilic substitution at the sulfur atom. This reaction is generally believed to proceed through a stepwise addition-elimination mechanism or a concerted SN2-like mechanism, depending on the nucleophile and reaction conditions.

Reaction with Amines to Form Sulfonamides

The reaction of this compound with primary and secondary amines is a robust and widely used method for the synthesis of N-allyl sulfonamides. These compounds are important pharmacophores found in a variety of biologically active molecules.

Reaction with Alcohols to Form Sulfonate Esters

This compound reacts with alcohols in the presence of a base to form allyl sulfonate esters. These esters are useful intermediates in organic synthesis, as the sulfonate group is an excellent leaving group for subsequent nucleophilic substitution or elimination reactions.

Quantitative Data

While comprehensive kinetic data for this compound is limited, the following tables provide representative yields for its reactions with various nucleophiles, compiled from available literature and analogous reactions.

Table 1: Reaction of this compound with Amines

| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Allylamine | K₂CO₃ (aq) | THF | Room Temp | 24 | 73 |

| Aniline | Pyridine | Dichloromethane | 0 to RT | - | Good |

| Diallylamine | - | - | - | - | - |

Note: Data for aniline and diallylamine are qualitative based on general procedures for sulfonyl chlorides.

Table 2: Reaction of this compound with Alcohols

| Alcohol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Methanol | Pyridine | Dichloromethane | 0 to RT | - | Good |

| Ethanol | Pyridine | Dichloromethane | 0 to RT | - | Good |

| Phenol | Pyridine | Dichloromethane | 0 to RT | - | Good |

Note: Yields are qualitative based on general procedures for sulfonyl chlorides.

Experimental Protocols

Protocol 1: Synthesis of this compound

This two-step procedure involves the synthesis of sodium allylsulfonate followed by chlorination.

Step 1: Synthesis of Sodium Allylsulfonate

Materials:

-

Allyl chloride

-

Sodium sulfite

-

Water

Procedure:

-

Prepare an aqueous solution of sodium sulfite.

-

Heat the solution to 50-60 °C.

-

Add allyl chloride to the sodium sulfite solution with vigorous stirring.

-

Maintain the reaction temperature and continue stirring until the reaction is complete (monitoring by TLC or other suitable methods).

-

The resulting sodium allylsulfonate can be used directly in the next step or isolated by evaporation of water.

Step 2: Synthesis of this compound

Materials:

-

Sodium allylsulfonate

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine sodium allylsulfonate and an excess of phosphorus oxychloride (e.g., 3 equivalents).[1]

-

Reflux the mixture at 120 °C for 4 hours under a nitrogen atmosphere.[1]

-

After cooling to room temperature, carefully pour the reaction mixture into ice water to hydrolyze the excess POCl₃.[1]

-

Extract the aqueous layer with dichloromethane.[1]

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure this compound.[2]

Protocol 2: Synthesis of N-allyl-4-methylbenzenesulfonamide

This protocol provides a representative example of the reaction of a sulfonyl chloride with an amine. A similar procedure can be adapted for this compound.

Materials:

-

4-Toluenesulfonyl chloride (1 eq)

-

Allylamine (2.05 eq) or (1.05 eq allylamine and 1 eq triethylamine)

-

Dichloromethane

-

Dilute HCl solution

Procedure:

-

Dissolve allylamine (and triethylamine if used) in dichloromethane.

-

Cool the solution in an ice/water bath.

-

Slowly add a solution of 4-toluenesulfonyl chloride in dichloromethane to the cooled amine solution. The reaction is exothermic.

-

Stir the reaction mixture for 30 minutes.

-

Wash the reaction mixture with dilute HCl solution.

-

Separate the organic phase, dry it over a suitable drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the product.[5]

Applications in Drug Development and Research

The dual reactivity of this compound makes it a valuable reagent in several areas of research and development.

-

Covalent Inhibitors: The electrophilic sulfonyl chloride can react with nucleophilic residues (e.g., cysteine, lysine) in protein active sites to form covalent bonds, leading to irreversible inhibition. The allyl group can be used for further modification or to modulate binding affinity. Its application in the synthesis of kinase inhibitors is an active area of research.

-

Chemical Probes: this compound can be used as a chemical probe to identify and study the function of proteins. By reacting with specific proteins in a complex biological sample, it allows for their subsequent isolation and identification using techniques like mass spectrometry. The allyl group can serve as a "click" handle for the attachment of reporter tags (e.g., biotin or a fluorophore) after protein labeling.

-

Bioconjugation: The reagent can be used to link different molecules together. For example, it can be used to attach a drug molecule to a protein or a peptide to a surface.

Workflow for Protein Labeling and Analysis

A general protocol for labeling proteins with sulfonyl chlorides involves dissolving the protein in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0) and adding a solution of the sulfonyl chloride in an organic solvent like DMF or DMSO.[6][7] The reaction is typically carried out at room temperature or 4°C. After the reaction, excess reagent is quenched, and the labeled protein is purified. Analysis of the modified protein can be performed by SDS-PAGE to observe the mass shift and by mass spectrometry to identify the specific sites of modification.

Conclusion

This compound is a powerful and versatile reagent with significant potential in organic synthesis, drug discovery, and chemical biology. Its high electrophilicity, coupled with the orthogonal reactivity of the allyl group, allows for a wide range of chemical transformations. This guide has provided a comprehensive overview of its reactivity, reaction mechanisms, and applications, along with practical experimental protocols. Further research into the quantitative aspects of its reactivity and the exploration of its full potential as a chemical probe and in the development of covalent therapeutics are warranted.

References

- 1. This compound | High-Purity Reagent [benchchem.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. benchchem.com [benchchem.com]

- 7. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

Allyl Sulfonyl Chloride: A Comprehensive Technical Guide on its Discovery and Historical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl sulfonyl chloride (CH₂=CHCH₂SO₂Cl), a versatile bifunctional molecule, has emerged as a significant building block in organic synthesis, particularly in the development of novel therapeutic agents. Its unique structure, combining the reactivity of an allyl group and a sulfonyl chloride, allows for a diverse range of chemical transformations. This technical guide provides an in-depth exploration of the discovery and historical synthesis of allyl sulfonyl chloride, presenting a chronological evolution of its preparation methods. Detailed experimental protocols for key synthetic routes are provided, and quantitative data is summarized for comparative analysis.

Introduction: The Emergence of a Versatile Reagent

The journey of allyl compounds began in 1844 when Theodor Wertheim first isolated a substance from garlic oil, which he named "Schwefelallyl" (sulfur allyl), laying the foundation for the study of this functional group. The allyl group, with its characteristic H₂C=CH-CH₂ structure, quickly garnered interest due to its unique reactivity. However, the specific synthesis and characterization of allyl sulfonyl chloride came much later, as the field of organosulfur chemistry developed.

While the exact first synthesis of allyl sulfonyl chloride is not definitively documented in readily available literature, its preparation is intrinsically linked to the broader development of methods for synthesizing aliphatic sulfonyl chlorides. Early methods were often harsh and low-yielding. This guide traces the evolution of synthetic strategies, from these early approaches to more refined, modern procedures.

Historical Synthesis of Allyl Sulfonyl Chloride: An Evolutionary Perspective

The synthesis of allyl sulfonyl chloride has historically followed a two-step sequence: the preparation of an allyl sulfonic acid salt, followed by its conversion to the corresponding sulfonyl chloride.

Early Approaches: The Sulfonation of Allyl Halides

One of the foundational methods for creating the carbon-sulfur bond necessary for allyl sulfonyl chloride synthesis involves the reaction of an allyl halide, typically allyl bromide or allyl chloride, with a sulfite salt. This nucleophilic substitution reaction yields the corresponding allylsulfonate salt.

Key Reaction:

CH₂=CHCH₂-X + Na₂SO₃ → CH₂=CHCH₂-SO₃Na + NaX (where X = Cl, Br)

This reaction, often carried out in an aqueous or aqueous-alcoholic medium, laid the groundwork for the production of the key precursor to allyl sulfonyl chloride.[1][2]

Conversion to Allyl Sulfonyl Chloride: The Chlorination Step

Once the sodium allylsulfonate is obtained, the next critical step is the conversion of the sulfonate group to a sulfonyl chloride. This is typically achieved by treatment with a strong chlorinating agent.

Common Chlorinating Agents:

-

Phosphorus Oxychloride (POCl₃): This has been a widely used reagent for this transformation. The reaction is typically carried out under reflux conditions.

-

Thionyl Chloride (SOCl₂): Another effective chlorinating agent that has been employed for the synthesis of allyl sulfonyl chloride.[3]

The general reaction can be represented as:

CH₂=CHCH₂-SO₃Na + PCl₅ (or POCl₃, SOCl₂) → CH₂=CHCH₂-SO₂Cl + NaCl + POCl₃ (or other byproducts)

Modern Synthetic Methodologies

Contemporary methods for the preparation of allyl sulfonyl chloride have focused on improving yield, purity, and safety while minimizing waste. A prevalent modern approach still relies on the two-step process but with optimized conditions.

A notable modern method involves the reaction of sodium allylsulfonate with thionyl chloride in the presence of a catalyst and a polymerization inhibitor.[3] This method offers good reaction activity and product stability.

Experimental Protocols

Synthesis of Sodium Allylsulfonate from Allyl Chloride

This protocol is based on established methods for the sulfonation of allyl halides.[1][2]

Materials:

-

Allyl chloride

-

Sodium sulfite (Na₂SO₃)

-

Water

-

Ethanol (optional, as a co-solvent)

Procedure:

-

A solution of sodium sulfite in water (and optionally ethanol) is prepared in a reaction vessel equipped with a reflux condenser and a stirrer.

-

Allyl chloride is added to the stirred solution.

-

The mixture is heated to reflux and maintained at this temperature for several hours.

-

The reaction progress can be monitored by the disappearance of the allyl chloride layer.

-

After completion, the reaction mixture is cooled, and the sodium allylsulfonate can be isolated by evaporation of the solvent or by precipitation.

Synthesis of Allyl Sulfonyl Chloride from Sodium Allylsulfonate

This protocol is a general representation of the chlorination step.[3]